Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical processes. For example, a study described the synthesis of a 1,4-piperazine-2,5-dione derivative starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, achieving a 23% yield over six steps. This process included crystallization to produce polymorphic crystalline forms, which were analyzed by single-crystal X-ray analysis, showcasing different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
Characterization of molecular structure is critical in understanding the behavior and reactivity of compounds like Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate. One study involving a related compound, C23H26N6O4, highlighted weak intramolecular C—H⋯N interactions and was characterized using single-crystal X-ray diffraction (Wang et al., 2004).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, leading to the formation of diverse compounds. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine catalysis yielded ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, demonstrating the compound's versatile reactivity (Anusevičius et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often studied using techniques such as X-ray crystallography, which provides detailed information on the crystalline forms and polymorphism (Weatherhead-Kloster et al., 2005).
Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and showed antimicrobial, antiurease, and antilipase activities. This research highlights the potential of derivatives in creating bioactive compounds (Başoğlu et al., 2013).
Synthesis and Biological Activity of Conazole Analogues : Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate was used in synthesizing 1,2,4-triazole derivatives with notable antimicrobial and antioxidant activities (Mermer et al., 2018).
Organic Crystal Engineering
- Hydrogen-Bond Association Studies : Ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, a similar compound, was used in synthesizing a 1,4-piperazine-2,5-dione for studying hydrogen-bond associations in crystalline forms, providing insights into molecular interactions (Weatherhead-Kloster et al., 2005).
Chemical Transformations and Reactions
- Chemistry of Iminofurans : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates underwent reactions with secondary amines, including piperazine, to form various derivatives, showcasing the versatility in chemical transformations (Vasileva et al., 2018).
properties
IUPAC Name |
ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIGEZUXWBETSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate |
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